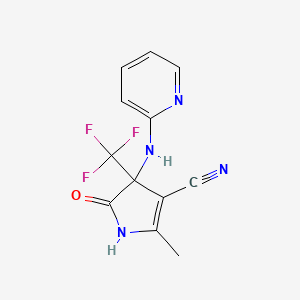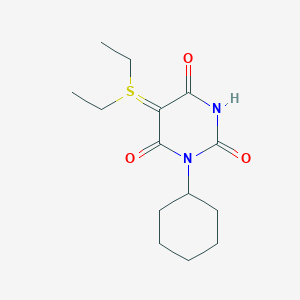![molecular formula C23H31N5O2 B11502530 7-(Adamantan-1-YL)-8-butyl-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione](/img/structure/B11502530.png)
7-(Adamantan-1-YL)-8-butyl-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Adamantan-1-YL)-8-butyl-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione is a complex organic compound that features an adamantane group, a butyl chain, and an imidazo[1,2-G]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Adamantan-1-YL)-8-butyl-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane group can be introduced through alkylation reactions, often using adamantyl halides and suitable nucleophiles under controlled conditions . The imidazo[1,2-G]purine core is synthesized through cyclization reactions involving purine derivatives and appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(Adamantan-1-YL)-8-butyl-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and halides . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
7-(Adamantan-1-YL)-8-butyl-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 7-(Adamantan-1-YL)-8-butyl-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The adamantane group enhances the compound’s stability and lipophilicity, allowing it to interact with lipid membranes and proteins . The imidazo[1,2-G]purine core can bind to nucleic acids and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-(Adamantan-1-yl)-8-(3-hydroxypropyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Similar structure but with a hydroxypropyl group instead of a butyl chain.
1-(Adamantan-1-yl)propane-1,2-diamine: Contains an adamantane group but differs in the core structure and functional groups.
Uniqueness
7-(Adamantan-1-YL)-8-butyl-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione is unique due to its combination of an adamantane group, a butyl chain, and an imidazo[1,2-G]purine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H31N5O2 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
7-(1-adamantyl)-6-butyl-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H31N5O2/c1-4-5-6-27-17(23-10-14-7-15(11-23)9-16(8-14)12-23)13-28-18-19(24-21(27)28)25(2)22(30)26(3)20(18)29/h13-16H,4-12H2,1-3H3 |
InChI Key |
CIPHDEYTIHJCRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-Hydroxy-3,5-diisopropylbenzyl)piperazin-1-yl]propanenitrile](/img/structure/B11502451.png)
![3-fluoro-N-(3-methyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11502463.png)
![3-(4-methylphenyl)-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11502465.png)
![3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one](/img/structure/B11502468.png)
![Ethyl 4-methyl-5-phenyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11502475.png)

![4-Amino-3-[(3-carboxy-2-phenylpropyl)carbamoyl]-1,2,5-oxadiazol-2-ium-2-olate](/img/structure/B11502483.png)

![1-(2,4-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B11502498.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11502501.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B11502502.png)
![3-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}-N-phenylbenzamide](/img/structure/B11502517.png)
![1-(2-chloro-10H-phenothiazin-10-yl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11502535.png)
![(2Z)-4-oxo-4-{[2-(pyridin-4-yl)ethyl]amino}but-2-enoic acid](/img/structure/B11502547.png)
